4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenylmethyl group and a carboxylic acid group. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the 4-Fluorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a 4-fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, such as analgesic and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or ion channels, leading to various biological effects. For example, piperidine derivatives are known to inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperidine: This compound lacks the carboxylic acid group but shares the piperidine and 4-fluorophenyl moieties.
4-(4-Fluorobenzyl)piperidine: Similar to the target compound but without the carboxylic acid group.
Pyrrolidine Derivatives: These compounds have a similar nitrogen-containing ring structure but differ in ring size and substitution patterns.
Uniqueness
4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid is unique due to the presence of both the 4-fluorophenylmethyl group and the carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
916134-94-6 |
---|---|
Molecular Formula |
C13H16FNO2 |
Molecular Weight |
237.27 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-11-5-7-15(8-6-11)13(16)17/h1-4,11H,5-9H2,(H,16,17) |
InChI Key |
DUHUUIDAHFKQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.